Fluo-4

Calcium Signaling Fluorescent Dyes Kd Comparison

Choose Fluo-4 AM for calcium imaging: 2× brighter than Fluo-3 at 488 nm, delivering superior signal-to-noise in confocal and flow cytometry. Its moderate Ca²⁺ affinity (Kd ~335 nM) prevents signal saturation in neurons and cardiomyocytes, accurately capturing peak transients. Superior photostability supports extended time-lapse and 3D z-stack imaging. Proven for detecting subcellular Ca²⁺ sparks and microdomains with high temporal fidelity. Easy upgrade from Fluo-3 without protocol changes. ≥98% purity ensures reliable, reproducible results.

Molecular Formula C36H30F2N2O13
Molecular Weight 736.6 g/mol
Cat. No. B1262720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo-4
SynonymsFluo 4
Fluo-4
Molecular FormulaC36H30F2N2O13
Molecular Weight736.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
InChIKeyOUVXYXNWSVIOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluo-4 Calcium Indicator: Technical Specifications and Procurement Considerations for Scientific Use


Fluo-4 is a widely used, green-fluorescent, single-wavelength calcium (Ca²⁺) indicator belonging to the fluorescein-based family of visible light-excitable probes . It is a structural analog of the earlier Fluo-3 dye, wherein the chlorine substituents are replaced with fluorine, resulting in a blue-shifted excitation spectrum [1]. This modification makes Fluo-4 optimally excitable by the standard 488 nm argon-ion laser, a feature critical for applications in confocal microscopy and flow cytometry [2]. Fluo-4 is essentially non-fluorescent in its Ca²⁺-free state and undergoes a dramatic increase in fluorescence intensity upon binding Ca²⁺, making it a highly sensitive reporter of intracellular Ca²⁺ dynamics .

Critical Procurement Considerations: Why Fluo-4 Cannot Be Indiscriminately Substituted with Other Green Calcium Indicators


While several green-fluorescent calcium indicators share similar core structures and spectral profiles, their performance characteristics diverge significantly in terms of calcium-binding affinity (Kd), fluorescence brightness, and compatibility with standard instrumentation [1]. Indiscriminate substitution can lead to data incompatibility, reduced signal-to-noise ratios, and misinterpretation of calcium dynamics, particularly in applications requiring high temporal resolution or detection of subtle, localized signals [2]. The evidence presented below quantifies these critical performance differentiators, demonstrating why Fluo-4 occupies a specific, well-defined functional niche distinct from both its predecessor (Fluo-3) and newer alternatives (e.g., Fluo-8, Fluo-5F).

Quantitative Evidence Guide: Selecting Fluo-4 Based on Verified Performance Comparisons with Analogs


Ca²⁺ Binding Affinity (Kd): Fluo-4 vs. Fluo-3 and Other In-Class Comparators

Fluo-4 exhibits a Ca²⁺ dissociation constant (Kd) that is nearly identical to that of its predecessor, Fluo-3 [1]. This affinity is crucial for researchers seeking a direct replacement for Fluo-3 without requiring re-optimization of experimental protocols. Furthermore, its higher Kd (i.e., lower affinity) compared to high-affinity dyes like fura-2 and indo-1 makes Fluo-4 particularly well-suited for measuring high-amplitude Ca²⁺ transients that would saturate those indicators . In contrast, lower-affinity analogs like Fluo-5F and Fluo-4FF are engineered with much higher Kd values for applications in the micromolar Ca²⁺ concentration range [2].

Calcium Signaling Fluorescent Dyes Kd Comparison

Fluorescence Brightness and Excitation Efficiency: Fluo-4 vs. Fluo-3 at 488 nm

The structural modification from Fluo-3 to Fluo-4 involves the substitution of chlorine atoms with fluorine, resulting in a blue-shift of the excitation maximum by approximately 12 nm [1]. This shift brings the peak excitation wavelength of Fluo-4 (494 nm) much closer to the standard 488 nm line of the argon-ion laser, which is ubiquitous in confocal microscopy and flow cytometry [2]. Consequently, when excited at 488 nm, Fluo-4 yields approximately twice the fluorescence intensity of Fluo-3, despite having a similar quantum yield [1][2]. This enhancement is a direct, instrumental advantage that improves signal-to-noise ratio and detection sensitivity without altering the chemical sensing mechanism.

Confocal Microscopy Laser Excitation Fluorescence Intensity

Balanced Performance in Signal-to-Noise Ratio and Loading Efficiency: Fluo-4 vs. Fluo-8

While newer indicators like Fluo-8 are marketed as being twice as bright as Fluo-4 and offering faster, room-temperature loading , a direct, peer-reviewed comparison of multiple indicators for imaging localized Ca²⁺ signals provides a more nuanced view [1]. In this study, Fluo-4 demonstrated a superior signal-to-noise ratio (SNR) for detecting localized Ca²⁺ puffs when compared to Fluo-8, which was attributed to the faster kinetics and lower baseline noise of Fluo-4 [1]. Although Fluo-8 exhibited a larger overall fluorescence increase (~200-fold vs. Fluo-4's >100-fold) and reduced temperature sensitivity for loading , Fluo-4's performance remains optimal for applications where resolution of rapid, subcellular events is paramount.

High-Throughput Screening Calcium Imaging Dye Loading

Optimal Affinity for Physiological Ca²⁺ Transients: Fluo-4 vs. High-Affinity Dyes (Fura-2, Indo-1)

Fluo-4 exhibits a moderate Ca²⁺ binding affinity, which is significantly lower (i.e., has a higher Kd) than that of UV-excitable, high-affinity ratiometric dyes such as fura-2 and indo-1 [1]. This property makes Fluo-4 less prone to signal saturation during high-amplitude Ca²⁺ transients or 'spikes' [1]. In contrast, high-affinity dyes can become saturated under these conditions, leading to a truncated signal and an underestimation of the true Ca²⁺ concentration peak. Fluo-4's >100-fold dynamic range upon Ca²⁺ binding further ensures sensitive detection of both baseline levels and transient elevations .

Calcium Transients Ca²⁺ Spikes Dye Saturation

Photostability and In Situ Performance: Fluo-4 vs. Fluo-3 and Oregon Green BAPTA-1

A foundational study comparing multiple Ca²⁺ indicators in live HeLa cells found that while Fluo-3 was the most generally applicable due to its large dynamic range and low compartmentalization, it was more susceptible to photobleaching than many other dyes, including Fluo-4 and Oregon Green BAPTA-1 [1]. The same study noted that all tested indicators, including Fluo-4, exhibited lower in situ Ca²⁺ binding affinities than previously published in vitro values, highlighting the importance of empirical calibration in the specific cellular environment [1]. Fluo-4, therefore, offers a practical balance of improved photostability over Fluo-3 while maintaining a similar functional profile.

Photobleaching Confocal Imaging In Situ Calibration

Procurement Guidance: Optimal Application Scenarios for Fluo-4 Based on Verified Evidence


Direct Replacement and Upgrade for Fluo-3 in Established 488 nm Laser-Based Assays

Fluo-4 is the direct successor to Fluo-3, offering a near-identical Ca²⁺ binding affinity (Kd ~335 nM vs. 390 nM) [1]. This allows for a straightforward substitution into existing experimental protocols with minimal re-optimization. The key advantage is the 2-fold increase in fluorescence intensity when excited at 488 nm, the standard wavelength for argon-ion lasers found on most confocal microscopes and flow cytometers . This translates to improved signal-to-noise ratio and detection sensitivity, making it the preferred procurement choice for any lab currently using Fluo-3 and seeking an immediate performance upgrade.

High-Resolution Imaging of Rapid, Localized Ca²⁺ Signaling Events

For studies focused on the spatial and temporal dynamics of subcellular Ca²⁺ signals (e.g., Ca²⁺ puffs, sparks, or microdomains), Fluo-4 is a proven, high-performance tool. Direct comparative studies have shown that Fluo-4 provides a superior signal-to-noise ratio for detecting and tracking these fast, localized events compared to brighter but kinetically slower alternatives like Fluo-8 [2]. Its moderate Ca²⁺ affinity and rapid binding/unbinding kinetics ensure faithful representation of the underlying Ca²⁺ flux, making it essential for high-speed confocal or TIRF microscopy applications.

Accurate Measurement of High-Amplitude Ca²⁺ Transients in Excitable Cells

In cell types such as neurons and cardiomyocytes, where stimulation can evoke large and rapid increases in intracellular Ca²⁺, the use of high-affinity dyes can lead to signal saturation and data loss [1]. Fluo-4's moderate Ca²⁺ affinity (Kd ~335 nM) makes it significantly less prone to saturation than high-affinity indicators like fura-2 or indo-1 [1]. This property ensures that the peak of the Ca²⁺ transient is accurately captured and quantified, rather than being truncated. This is a critical procurement consideration for any research involving action potentials, synaptic transmission, or muscle contraction.

Time-Lapse and 3D Confocal Imaging Requiring Enhanced Photostability

Experiments that involve repeated imaging of the same field of view, such as 3D z-stack acquisitions or long-term time-lapse recordings, demand dyes with high photostability to minimize signal loss from bleaching. Foundational comparative studies have shown that Fluo-4 offers improved photostability over its predecessor, Fluo-3, in live-cell imaging scenarios [3]. This makes Fluo-4 a more robust and reliable choice for researchers who need to monitor Ca²⁺ dynamics over extended periods or through multiple focal planes.

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